![molecular formula C5H13Cl3N4 B2686020 4-(肼基甲基)-1-甲基-1H-吡唑 三盐酸盐 CAS No. 1391733-00-8](/img/structure/B2686020.png)
4-(肼基甲基)-1-甲基-1H-吡唑 三盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This usually includes the compound’s systematic name, its molecular formula, and its structure. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .科学研究应用
潜在抗癌剂
已研究吡唑衍生物作为抗癌剂的潜力。例如,(E)-4-(2-(3-氯苯基)肼基)-5-甲基-2,4-二氢-3H-吡唑-3-酮 (CPHMP) 和 4-(2-(2,4,5-三氯苯基)肼基)-2,4-二氢-3H-吡唑-3-酮 (TCPHP) 被合成并确定为在光伏系统中用作光敏剂的候选物。这些化合物在针对人微粒体前列腺素 E 合成酶 1 的负反应对接研究中显示出前景,表明具有潜在的抗癌应用 (Thomas 等人,2019)。
合成和光谱研究
另一项研究合成了两种吡唑衍生物,CPMHP-I 和 CFHMP-II,并使用各种技术对它们进行了表征。该研究使用密度泛函理论 (DFT) 计算、分子动力学 (MD) 模拟和分子对接等计算方法探索了这些化合物的反应性质和药学潜力。研究结果表明,CPMHP-I 可能对人微粒体前列腺素 E 合成酶 1 具有抑制活性,而 CFHMP-II 可能对结核分枝杆菌 II 型表现出抑制活性,为开发新型抗结核药物提供了潜力 (Thomas 等人,2018)。
合成和化学性质
已合成并研究了 4-肼基吡唑并[1,5-а]吡嗪与具有一个或两个反应位点的化合物结合的潜力,从而产生含有稠合的 1,2,4-三唑、四唑或 1,2,4-三嗪环的衍生物。这些反应可用于合成在药物化学和材料科学中具有潜在应用的各种衍生物 (Tsizorik 等人,2018)。
抗菌和抗真菌活性
由 α,β-不饱和酮合成的 2-吡唑啉衍生物的研究表明,这些化合物具有显着的抗菌活性。例如,由 4-肼基苯磺酰胺盐酸盐合成的化合物表现出显着的抗菌和抗真菌特性,表明它们在开发新型抗菌剂中具有潜力 (Hassan,2013)。
作用机制
安全和危害
属性
IUPAC Name |
(1-methylpyrazol-4-yl)methylhydrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.3ClH/c1-9-4-5(2-7-6)3-8-9;;;/h3-4,7H,2,6H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVJJSIIGCCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。